molecular formula C20H23N5O3 B11610544 7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610544
M. Wt: 381.4 g/mol
InChI Key: BIMZWXCDAGUHGX-UHFFFAOYSA-N
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Description

7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its intricate structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O3/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3,(H,22,26)

InChI Key

BIMZWXCDAGUHGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as zinc chloride or Lewis acids to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of substituted derivatives.

Scientific Research Applications

7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation. Additionally, it may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Lacks the oxolan-2-ylmethyl group, resulting in different chemical and biological properties.

    6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Lacks the ethyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the oxolan-2-ylmethyl group in 7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide imparts unique chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications. Additionally, the ethyl group contributes to its distinct reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. Its tricyclic structure includes multiple functional groups such as imino and carbonyl functionalities that contribute to its reactivity and biological interactions.

Antimicrobial and Anticancer Properties

Preliminary studies have indicated that 7-ethyl-6-imino may exhibit antimicrobial and anticancer activities. The compound's ability to inhibit specific pathways related to cell proliferation suggests potential applications in treating various cancers. The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may bind to key enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that affect cell survival and growth.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Binding Affinity : Studies are ongoing to determine the binding affinities of this compound with specific enzymes and receptors.
  • Cellular Processes : It may affect processes such as DNA replication and protein synthesis, leading to altered cellular responses.

Comparative Analysis

To better understand the uniqueness of 7-ethyl-6-imino compared to similar compounds, a comparative table is provided below:

Compound NameMolecular FormulaKey Features
6-imino-N-(3-methoxypropyl)-2-oxoC_{26}H_{30}N_{4}O_{3}Similar tricyclic structure; potential antimicrobial activity
Ethyl 6-imino-N-(2-methylpropyl)-2-oxoC_{24}H_{28}N_{4}O_{3}Shares core triazatricyclo framework; different substituents
N-[5-Cyano-11-methyl...]VariesVaries in substituents on the triazatricyclo core; presence of cyano group adds different electronic properties

This table highlights how the unique oxolan group in 7-ethyl-6-imino enhances solubility and stability while providing distinct reactivity profiles compared to similar compounds.

Synthesis Methods

The synthesis of 7-ethyl-6-imino typically involves multi-step organic reactions. Notable methods include:

  • Biginelli Reaction : A three-component condensation reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.
  • Debus-Radiszewski Synthesis : Condensation of aldehydes, amines, and isocyanides under acidic conditions.

These synthetic routes allow for modifications that can lead to derivatives with altered biological properties.

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